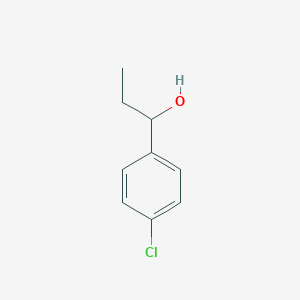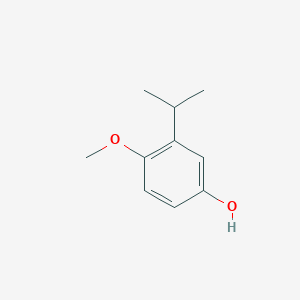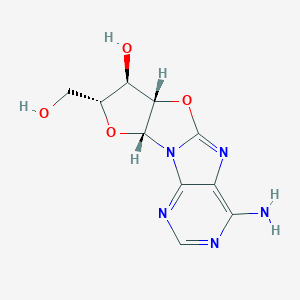
Carbocyclic arabinosyladenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbocyclic arabinosyladenine (CARA), also known as carbovir, is a synthetic nucleoside analog that has been extensively studied for its potential therapeutic applications. CARA is a carbocyclic analog of the naturally occurring nucleoside, 2'-deoxyadenosine, which is an essential component of DNA and RNA. The unique structure of CARA allows it to inhibit the replication of viruses, making it a promising candidate for the treatment of viral infections.
Mécanisme D'action
The mechanism of action of CARA involves its incorporation into viral DNA or RNA, which disrupts the normal replication process. CARA is a nucleoside analog, which means that it mimics the structure of natural nucleosides, but with slight modifications that prevent further replication. Once incorporated into the viral genome, CARA acts as a chain terminator, preventing further replication and ultimately leading to the death of the virus.
Effets Biochimiques Et Physiologiques
CARA has a range of biochemical and physiological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of immune function. CARA has been shown to be well-tolerated in humans, with few adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CARA is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a range of viral infections. In addition, CARA has been shown to have potential applications in cancer therapy. However, there are also limitations to the use of CARA in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for research on CARA, including the development of new synthetic methods for the compound, the investigation of its potential applications in combination therapy with other antiviral or anticancer agents, and the exploration of its mechanisms of action at the molecular level. In addition, further studies are needed to determine the optimal dosing and administration of CARA for different indications, as well as its potential long-term effects on human health.
Méthodes De Synthèse
The synthesis of CARA involves several steps, starting with the conversion of 2'-deoxyadenosine to its corresponding carbocyclic derivative. This is achieved through a series of chemical reactions, including a ring-closing metathesis reaction, which forms the carbocyclic ring. The resulting compound is then modified to create the final product, carbocyclic arabinosyladenine.
Applications De Recherche Scientifique
CARA has been extensively studied for its potential therapeutic applications, particularly in the treatment of viral infections. Research has shown that CARA is effective against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, CARA has been shown to have potential applications in cancer therapy, due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
13089-44-6 |
|---|---|
Nom du produit |
Carbocyclic arabinosyladenine |
Formule moléculaire |
C10H11N5O4 |
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
(11S,12R,13R,15R)-6-amino-13-(hydroxymethyl)-10,14-dioxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol |
InChI |
InChI=1S/C10H11N5O4/c11-7-4-8(13-2-12-7)15-9-6(19-10(15)14-4)5(17)3(1-16)18-9/h2-3,5-6,9,16-17H,1H2,(H2,11,12,13)/t3-,5-,6+,9-/m1/s1 |
Clé InChI |
MQMVTEZRMYGLFD-FJFJXFQQSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N3[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)OC3=N2)N |
SMILES |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |
SMILES canonique |
C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |
Synonymes |
C-ara-A carbocyclic arabinofuranosyladenine carbocyclic arabinosyladenine cyclaradine cyclic arabinosyladenine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



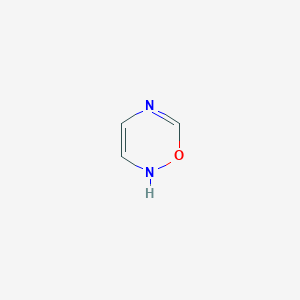
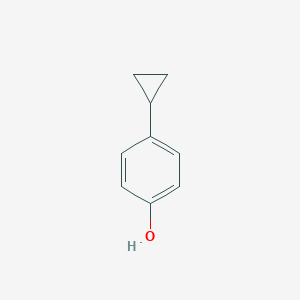
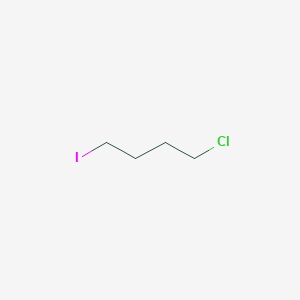
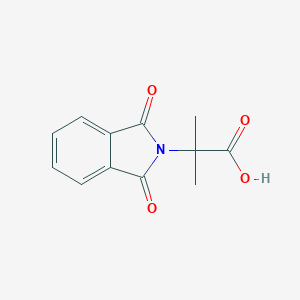
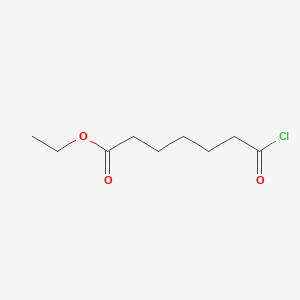
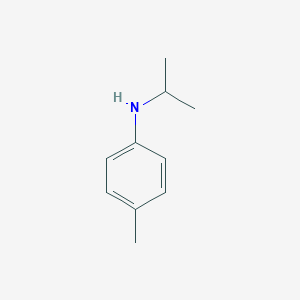
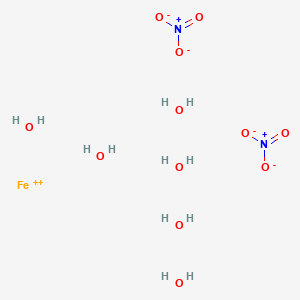
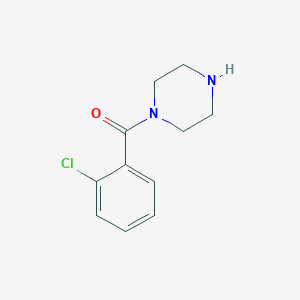
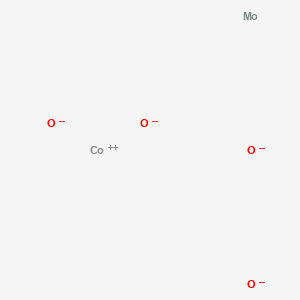
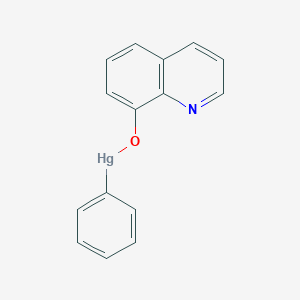
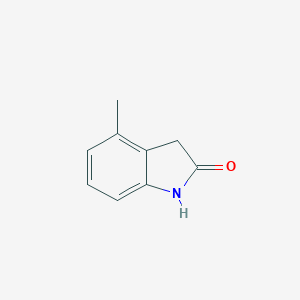
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
